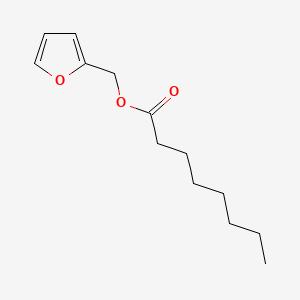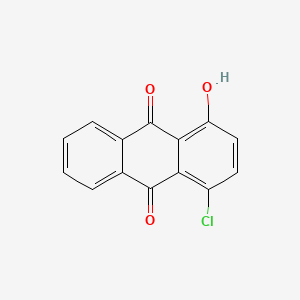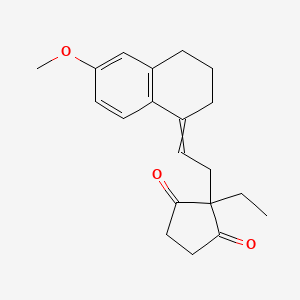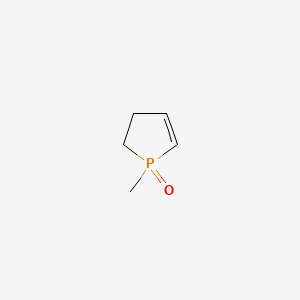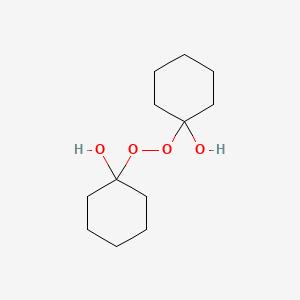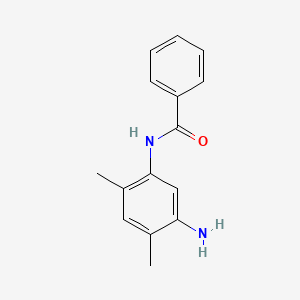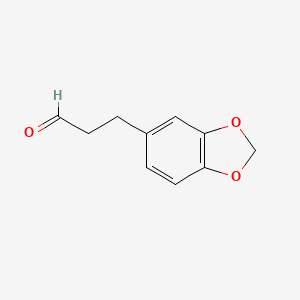
1,3-Benzodioxole-5-propanal
Descripción general
Descripción
3,4-Methylenedioxyphenyl-1-propanal is a member of benzodioxoles.
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Potential
1,3-Benzodioxole derivatives have been studied for their potential in treating cancer and bacterial infections. One study focused on synthesizing 2-phenyl 1,3-benzodioxole derivatives and evaluating their anticancer, antibacterial, and DNA binding capabilities. These compounds demonstrated significant activity against both cancer and bacterial cells, with some derivatives showing greater potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016). Another study synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity, finding that certain derivatives exhibited significant tumor growth inhibition (Micale, Zappalà, & Grasso, 2002).
Histone Deacetylase Enzyme Inhibition for Cancer Treatment
1,3-Benzodioxole and its propargyl ether derivatives have been investigated as novel inhibitors of the histone deacetylase enzyme, a target for cancer treatment. These compounds were evaluated for their specific inhibitory effects on HDAC-1 enzyme and showed promising results in combating cancer progression (Kumar et al., 2018).
Application in Fragrance Industry
A toxicological and dermatological review was conducted on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a derivative of 1,3-Benzodioxole, when used as a fragrance ingredient. This review includes a detailed summary of all available toxicology and dermatology papers related to this individual fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Photoinitiator in Free Radical Polymerization
A 1,3-benzodioxole derivative, naphthodioxinone-1,3-benzodioxole, was synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This photoinitiator releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Insecticidal Activity
1,3-Benzodioxole derivatives have been studied for their insecticidal activity. For instance, 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole was investigated for its effects on the Colorado potato beetle, showing significant insecticidal properties at certain concentrations (Vanmellaert, Deloof, & Jurd, 1983).
Propiedades
Número CAS |
30830-55-8 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-propanal |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-6H,1-2,7H2 |
Clave InChI |
IDCKZBGINKOTOL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CCC=O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CCC=O |
Otros números CAS |
30830-55-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

